molecular formula C15H17N2NaO2S B13801292 Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt CAS No. 64058-18-0

Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt

Cat. No.: B13801292
CAS No.: 64058-18-0
M. Wt: 312.4 g/mol
InChI Key: NYRKSNVZVXCRNY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt typically involves the reaction of barbituric acid or 2-thiobarbituric acid with benzaldehydes. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product . The Knoevenagel condensation reaction is commonly employed, where barbituric acid or 2-thiobarbituric acid reacts with benzaldehyde in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may enhance the binding of inhibitory neurotransmitters to their receptors, thereby exerting sedative or anticonvulsant effects .

Comparison with Similar Compounds

Uniqueness: Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is unique due to its specific chemical structure, which includes a benzyl and butyl group attached to the barbituric acid core. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64058-18-0

Molecular Formula

C15H17N2NaO2S

Molecular Weight

312.4 g/mol

IUPAC Name

sodium;5-benzyl-5-butyl-4,6-dioxo-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C15H18N2O2S.Na/c1-2-3-9-15(10-11-7-5-4-6-8-11)12(18)16-14(20)17-13(15)19;/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1

InChI Key

NYRKSNVZVXCRNY-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.